molecular formula C11H12BrNO4 B8564016 Diethyl 2-bromopyridine-3,5-dicarboxylate

Diethyl 2-bromopyridine-3,5-dicarboxylate

Cat. No. B8564016
M. Wt: 302.12 g/mol
InChI Key: BBJIOPFSNWMNKA-UHFFFAOYSA-N
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Patent
US04294969

Procedure details

A mixture of 7 (2.3 g, 0.005 mol), AgNO3 (2.5 g, 0.015 mol) and EtOH (25 mL) was heated on a steam bath. After 1 hour, H2O (25 mL) was added and the yellow solid filtered off. The solution was concentrated to dryness and the residue treated with H2O and extracted with CHCl3 (3X). The CHCl3 layers were washed with NaHSO3 solution, dried, filtered and concentrated to dryness to yield 0.8 g (78%) of 8; 1H NMR (CDCl3) 1.4δ(6H, t, J=7), 4.45 (4H, q, J=7), 8.6 (1H, d, J=3) and 9.0 (1H, d, J=3).
Name
7
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:12]=[CH:11][C:10]([C:13](Br)(Br)Br)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:17][CH2:18][OH:19].[OH2:20]>[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:9][C:10]([C:13]([O:19][CH2:18][CH3:17])=[O:20])=[CH:11][N:12]=1 |f:3.4|

Inputs

Step One
Name
7
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=C(C=N1)C(Br)(Br)Br
Name
Quantity
25 mL
Type
reactant
Smiles
CCO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath
FILTRATION
Type
FILTRATION
Details
the yellow solid filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3X)
WASH
Type
WASH
Details
The CHCl3 layers were washed with NaHSO3 solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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